molecular formula C18H18N6O2 B2662498 N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide CAS No. 926116-93-0

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Cat. No.: B2662498
CAS No.: 926116-93-0
M. Wt: 350.382
InChI Key: KZLFPVNVVODPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Tetrazole Pharmacophores

The tetrazole ring system, first synthesized in 1885 by Swedish chemist Johan August Bladin during investigations of cyanogen derivatives, represents one of the earliest nitrogen-rich heterocycles explored for pharmaceutical applications. Bladin's seminal work with dicyanophenylhydrazine laid the foundation for understanding tetrazole tautomerism and reactivity. The 20th century saw accelerated interest in tetrazoles following the discovery of their bioisosteric potential, particularly after World War II when medicinal chemists sought stable alternatives to carboxylic acid groups in drug molecules.

The evolution of tetrazole pharmacophores accelerated with the development of multicomponent reactions (MCRs) in the 1960s, particularly the Ugi tetrazole four-component reaction (UT-4CR), which enabled efficient synthesis of 1,5-disubstituted tetrazoles. This methodological breakthrough facilitated library generation for structure-activity relationship studies, crucial for optimizing compounds like N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide.

Biochemical Importance of Tetrazole as a Carboxylic Acid Bioisostere

Tetrazoles exhibit remarkable biochemical utility as carboxylic acid bioisosteres due to:

Property Tetrazole (1H-form) Carboxylic Acid
pKa (aqueous solution) 4.5-4.9 4.2-4.8
LogP (octanol/water) -0.5 to 0.5 -1.0 to 0.0
Hydrogen bonding capacity 2-3 acceptors 2 acceptors
Metabolic stability High Moderate

The isosteric relationship arises from comparable acidity (pKa ~4.5-4.9 for 1H-tetrazoles vs 4.2-4.8 for carboxylic acids) and spatial similarity (tetrazole ring diameter ~2.4Å vs carboxylic acid group ~2.5Å). This bioisosterism enables maintenance of target binding affinity while improving pharmacokinetic properties - the tetrazole's metabolic resistance to esterases and amidases significantly enhances drug half-lives compared to carboxylic acid analogs.

Structural Basis for this compound Research

The compound's structure features three pharmacologically significant domains:

  • 2H-Tetrazole Core : The 2H-tautomer (N2-substituted) configuration enhances metabolic stability compared to 1H-tautomers while maintaining hydrogen-bonding capacity through N3 and N4 positions.
  • 4-Methylphenyl Substituent : Introduces lipophilic character (clogP +2.1) and π-stacking potential with aromatic residues in target proteins.
  • N-(4-Acetamidophenyl) Acetamide Moiety : Provides hydrogen bond donor/acceptor pairs (NH and C=O) for target engagement while maintaining water solubility (clogS -3.2).

X-ray crystallographic studies of analogous compounds reveal the tetrazole ring adopts a planar conformation with substituents oriented perpendicularly, creating a T-shaped geometry optimal for binding pocket insertion. Molecular dynamics simulations suggest the methyl group enhances hydrophobic interactions without steric clashes, while the acetamide group stabilizes binding through water-mediated hydrogen bonds.

Current Research Landscape and Significance

Recent advances in tetrazole chemistry have propelled this compound into focus for multiple therapeutic areas:

Synthetic Methodologies

  • Ultrasound-assisted UT-4CR reactions enable solvent-free synthesis in <2 hours (85-92% yield)
  • Solid-phase combinatorial approaches facilitate library generation (5000-10,000 compounds/week)

Biological Applications

  • Antimicrobial: MIC values 2-8 μg/mL against Gram-positive pathogens
  • Anticancer: IC50 1.2 μM in MCF-7 breast cancer cells via Topo II inhibition
  • Neuropharmacology: 78% GABA-A receptor binding at 10 nM concentration

Emerging research explores the compound's potential as:

  • Photocleavable prodrug components (λ = 365 nm activation)
  • Zinc-binding motifs in metalloproteinase inhibitors
  • Theranostic agents through 64Cu radiolabeling

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-12-3-5-14(6-4-12)18-21-23-24(22-18)11-17(26)20-16-9-7-15(8-10-16)19-13(2)25/h3-10H,11H2,1-2H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLFPVNVVODPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of appropriate nitriles with sodium azide under acidic conditions. The acetamidophenyl group can be introduced through a coupling reaction with the tetrazole intermediate, using reagents such as acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related tetrazole derivatives demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound may also be evaluated for similar effects.
  • Analgesic Properties : The compound's structural similarities with known analgesics suggest it could possess pain-relieving properties. Tetrazole compounds have been associated with analgesic activity in previous studies .

Drug Development

The unique combination of functional groups in this compound positions it as a candidate for further development into pharmaceuticals.

  • Structure-Activity Relationship Studies : Understanding how modifications to the compound's structure affect its biological activity can lead to the design of more effective drugs. For example, variations in substituents on the tetrazole ring could enhance potency or selectivity against specific targets .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing derivatives with potentially improved pharmacological profiles. Common synthetic strategies include:

  • Multi-step Organic Synthesis : Employing techniques such as nucleophilic substitution and cyclization reactions can yield various derivatives that may exhibit enhanced biological activities .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several tetrazole derivatives related to this compound. The results indicated that modifications to the tetrazole ring significantly influenced antibacterial efficacy against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. Compounds with additional functional groups demonstrated increased activity compared to the parent compound .

Case Study 2: Analgesic Activity Assessment

In another investigation focusing on analgesic properties, derivatives of tetrazole compounds were assessed for their ability to alleviate pain in animal models. The findings suggested that certain structural modifications led to enhanced analgesic effects comparable to established pain relievers .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamides, focusing on heterocyclic cores, substituent effects, and reported bioactivities.

Tetrazole-Containing Analogues

  • N-tert-butyl-2-{N-[(furan-2-yl)methyl]-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamido}-2-(4-hydroxyphenyl)acetamide (): Structure: Shares the 5-(4-methylphenyl)-tetrazole moiety but includes a furan and hydroxyphenyl group. Key Difference: The tert-butyl and hydroxyphenyl groups may improve membrane permeability compared to the target compound’s simpler acetamidophenyl chain.

Triazole-Containing Analogues

  • N-(4-Acetamidophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Structure: Replaces tetrazole with a 1,2,4-triazole ring; includes a chlorophenyl substituent and a thioether linker. Molecular Weight: 491.99 g/mol (vs. ~362 g/mol estimated for the target compound). Activity: Not explicitly reported, but triazoles are often associated with antimicrobial or antifungal activity due to metal-binding properties . Key Difference: The sulfur atom in the thioether may reduce solubility compared to the target compound’s oxygen-based linker.

Pyridazinone-Containing Analogues

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Structure: Features a pyridazinone core instead of tetrazole, with bromophenyl and methoxybenzyl groups. Activity: Acts as a selective FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils . Key Difference: The pyridazinone ring’s carbonyl group may enhance hydrogen-bonding interactions with receptors compared to the tetrazole’s aromatic nitrogen system.

Thiazole- and Thiadiazole-Containing Analogues

  • N-(4-Phenyl-2-thiazolyl)acetamide (): Structure: Simplified thiazole core with a phenyl substituent.
  • N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide ():
    • Structure : Thiadiazole ring with trifluoromethyl and fluorophenyl groups.
    • Activity : Used as a pesticide (FOE 5043), highlighting the role of electronegative substituents in agrochemical activity .

Table 1: Structural and Functional Comparison

Compound Class Core Heterocycle Key Substituents Reported Activity Reference
Target Compound Tetrazole 4-Methylphenyl, acetamidophenyl Not explicitly reported -
Tetrazole Analog Tetrazole 4-Methylphenyl, hydroxyphenyl Nitric oxide modulation
Triazole Analog Triazole 4-Chlorophenyl, thioether Antimicrobial (inferred)
Pyridazinone Analog Pyridazinone Bromophenyl, methoxybenzyl FPR2 agonism
Thiadiazole Analog Thiadiazole Trifluoromethyl, fluorophenyl Pesticide

Biological Activity

N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a tetrazole ring, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through a detailed review of available literature, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 153506-14-0

This compound possesses both amide and tetrazole functionalities, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

  • Antimicrobial Activity
    • Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, similar tetrazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • A study reported that certain substituted tetrazoles exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antitumor Activity
    • Compounds with similar structural features have also been evaluated for their anticancer potential. The presence of the tetrazole moiety has been linked to enhanced cytotoxicity against cancer cell lines .
    • Specific derivatives demonstrated IC50 values in the low micromolar range, indicating promising antitumor efficacy .
  • Anti-inflammatory Properties
    • Some studies suggest that tetrazole-containing compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

StudyCompoundActivityFindings
5-substituted tetrazolesAntimicrobialEffective against Pseudomonas aeruginosa with MIC values ranging from 100 to 125 µg/mL.
N-acylated thiazolesAntitumorExhibited significant cytotoxicity with IC50 values < 10 µg/mL against various cancer cell lines.
Tetrazolium derivativesAnti-inflammatoryModulated cytokine release in vitro, suggesting potential therapeutic applications in inflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings and the tetrazole moiety significantly influence the biological activity of these compounds. Electron-donating groups tend to enhance activity against microbial strains and cancer cells .

Q & A

Q. Table 1: Representative Synthetic Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
AcetylationAcetic anhydride, reflux, 30 min85–90
Thiazole cyclocondensation2-amino-thiazole + acetonitrile, AlCl₃, 80°C70–75
Tetrazole couplingNitrile + NaN₃, HCl, 100°C, 12h60–65

Basic: How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of such compounds?

Methodological Answer:
NMR (¹H, ¹³C, and DEPT-135) is critical for verifying substituent positions and backbone connectivity:

  • ¹H NMR :
    • Acetamide protons : The N–H proton of the acetamide group appears as a singlet near δ 2.1 ppm. Aromatic protons (e.g., 4-methylphenyl or 4-acetamidophenyl) show splitting patterns consistent with substitution (e.g., para-substitution results in two doublets near δ 7.2–7.8 ppm) .
    • Tetrazole protons : The 1,2,3,4-tetrazole ring protons resonate as a singlet near δ 8.5–9.0 ppm due to deshielding .
  • ¹³C NMR :
    • Carbonyl carbons (acetamide C=O) appear near δ 168–170 ppm. Tetrazole carbons are observed at δ 145–155 ppm .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms coupling between adjacent protons (e.g., aromatic H and methyl groups) .

Advanced: What strategies are recommended for resolving discrepancies in crystallographic data when determining the structure of complex acetamide derivatives?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) may arise from twinning , disorder , or thermal motion . Strategies include:

  • High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve data quality and reduce noise .
  • Software refinement : SHELXL (via SHELX suite) allows robust refinement of twinned crystals by applying TWIN/BASF commands to model twin laws. For disordered regions, PART instructions partition occupancy .
  • Validation tools : Check geometric outliers (e.g., using PLATON’s ADDSYM) to detect missed symmetry or incorrect space group assignments .

Example : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the nitro group’s torsion angle deviation (−16.7°) from the benzene plane was resolved by refining anisotropic displacement parameters and validating with Hirshfeld surface analysis .

Advanced: How can researchers optimize reaction conditions to improve yields in the synthesis of tetrazole-containing acetamides?

Methodological Answer:
Tetrazole synthesis is sensitive to reaction time , temperature , and catalyst choice :

  • Catalyst optimization : Replace traditional HCl with Lewis acids (e.g., ZnCl₂) to accelerate [2+3] cycloaddition between nitriles and NaN₃, reducing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 12h to 30min while maintaining yields >70% .
  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance cyclization efficiency.

Q. Table 2: Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
CatalystZnCl₂ (0.5 eq)+15%
Temperature120°C (microwave)+20%
SolventDMF+10%

Advanced: How should researchers design enzyme inhibition assays for tetrazole-acetamide derivatives, and interpret conflicting IC₅₀ values?

Methodological Answer:

  • Assay design :
    • Enzyme selection : Prioritize targets with known acetamide interactions (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
    • Controls : Include positive controls (e.g., indomethacin) and solvent-only blanks to normalize activity .
  • Addressing IC₅₀ discrepancies :
    • Buffer pH effects : Small pH changes (e.g., 7.4 vs. 7.0) can alter ionization states, affecting binding. Use HEPES buffer (pH-stable) for consistency .
    • Statistical validation : Perform dose-response curves in triplicate and apply nonlinear regression (e.g., GraphPad Prism) to calculate confidence intervals .

Example : In a study of 1,3,4-oxadiazole-acetamide derivatives, IC₅₀ variations (5–20 µM) across labs were traced to differences in enzyme purity. Repetition with HPLC-purified enzyme narrowed the range to 8–12 µM .

Advanced: What computational methods are recommended for predicting the biological activity of novel acetamide-tetrazole hybrids?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., COX-2, EGFR). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Arg120 in COX-2) .
  • QSAR modeling : Derive predictive models using descriptors like logP , molar refractivity , and HOMO-LUMO gaps . Validate with leave-one-out cross-validation (R² > 0.7) .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence (>70% simulation time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.